

# A Comparative Analysis of the Toxicity Profiles of AZD2461 and Olaparib

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## Compound of Interest

Compound Name: AZD2461

Cat. No.: B7979447

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This guide provides an objective comparison of the toxicity profiles of two poly (ADP-ribose) polymerase (PARP) inhibitors: **AZD2461** and the approved drug, olaparib. The information is compiled from preclinical and clinical studies to support research and development in oncology.

## Executive Summary

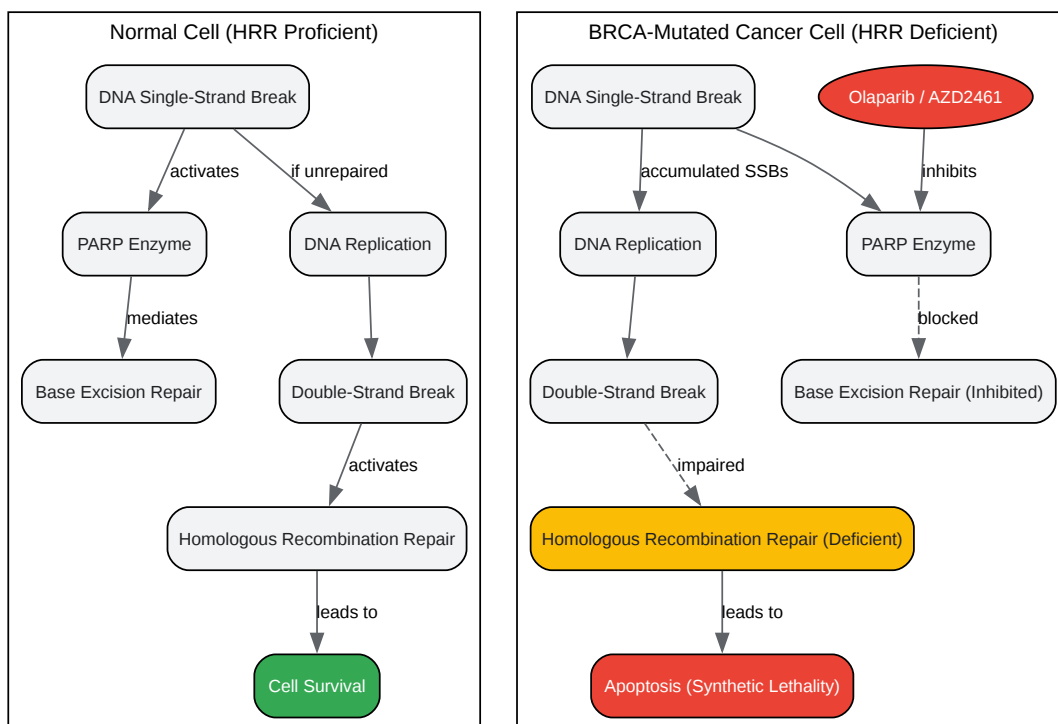
Olaparib, a first-in-class PARP inhibitor, has a well-documented clinical toxicity profile characterized primarily by hematological and gastrointestinal adverse events. **AZD2461**, a next-generation PARP inhibitor, was developed to overcome certain resistance mechanisms associated with olaparib. Preclinical data suggests that **AZD2461** may have a more favorable hematological toxicity profile when combined with chemotherapy in certain models, a difference potentially attributed to its differential activity against PARP3. However, this improved tolerability was not observed in all preclinical models, highlighting the complexity of translating these findings to the clinical setting.

## Mechanism of Action: PARP Inhibition

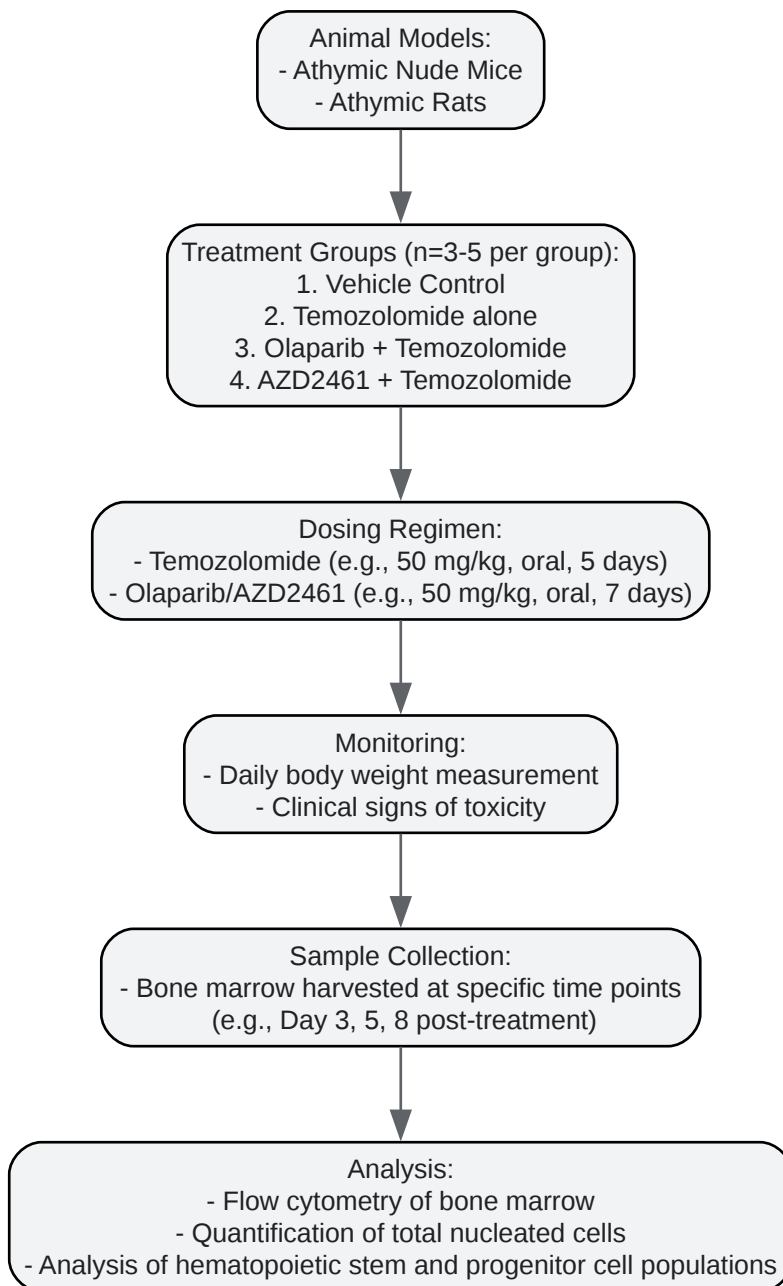
Both **AZD2461** and olaparib are potent inhibitors of PARP1 and PARP2 enzymes, which play a crucial role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, these drugs lead to the accumulation of unrepaired SSBs, which are converted into toxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous

recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Mechanism of PARP Inhibition and Synthetic Lethality



## In Vivo Toxicity Assessment Workflow

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